2-Ethynylfuran

Description

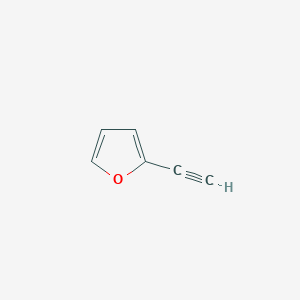

Structure

3D Structure

Properties

IUPAC Name |

2-ethynylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O/c1-2-6-4-3-5-7-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVCBOZMKFQEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940099 | |

| Record name | 2-Ethynylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18649-64-4 | |

| Record name | Furan, 2-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018649644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethynylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethynylfuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynylfuran is a heterocyclic organic compound with the molecular formula C₆H₄O. It belongs to the furan family, a class of aromatic heterocycles that are integral components in a wide array of pharmaceuticals and biologically active compounds. The presence of the electron-rich furan ring, coupled with the reactive ethynyl group, makes this compound a versatile building block in organic synthesis and a molecule of interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, including its synthesis, reactivity, and spectroscopic profile, to support its application in research and drug development.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in the public domain, its basic physicochemical properties can be summarized from available sources and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₆H₄O | --INVALID-LINK--[1] |

| Molecular Weight | 92.09 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 18649-64-4 | --INVALID-LINK--[1] |

| Physical Form | Liquid | Sigma-Aldrich |

| Storage Temperature | -20°C | Sigma-Aldrich |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a halo-furan (e.g., 2-bromofuran or 2-iodofuran) with a terminal alkyne, often with a protecting group like trimethylsilyl (TMS), followed by deprotection.

Experimental Protocol: Two-Step Synthesis via Sonogashira Coupling

Step 1: Sonogashira Coupling of 2-Bromofuran with Ethynyltrimethylsilane

This step involves the palladium- and copper-catalyzed cross-coupling of 2-bromofuran with (trimethylsilyl)acetylene.

-

Materials:

-

2-Bromofuran

-

(Trimethylsilyl)acetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and CuI.

-

Add the anhydrous solvent, followed by the amine base.

-

To this mixture, add 2-bromofuran and (trimethylsilyl)acetylene.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, 2-((trimethylsilyl)ethynyl)furan, by column chromatography on silica gel.

-

Step 2: Deprotection of 2-((Trimethylsilyl)ethynyl)furan

The trimethylsilyl protecting group is removed to yield the terminal alkyne, this compound.

-

Materials:

-

2-((Trimethylsilyl)ethynyl)furan

-

Deprotecting agent (e.g., potassium carbonate in methanol, or tetrabutylammonium fluoride (TBAF) in THF)

-

Solvent (e.g., methanol or THF)

-

-

Procedure:

-

Dissolve 2-((trimethylsilyl)ethynyl)furan in the appropriate solvent.

-

Add the deprotecting agent and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent under reduced pressure to obtain this compound. Further purification can be achieved by distillation or chromatography if necessary.[2][3][4]

-

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the interplay of the aromatic furan ring and the terminal alkyne functionality.

Reactions of the Furan Ring

The furan ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution . These reactions are generally faster than in benzene. Substitution typically occurs at the C5 position, as the C2 position is already substituted.

The furan ring can also participate in cycloaddition reactions , most notably the Diels-Alder reaction, where it acts as the diene. The aromaticity of the furan ring means that the [4+2] cycloaddition is often reversible.[5][6][7][8][9]

Reactions of the Ethynyl Group

The terminal alkyne group of this compound is a versatile functional group that can undergo a variety of reactions:

-

Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific formation of 1,2,3-triazole linkages, which is highly valuable in drug discovery for creating libraries of compounds and for bioconjugation.[10][11][12][13]

-

Sonogashira Coupling: The terminal alkyne can be further functionalized through another Sonogashira coupling reaction with various aryl or vinyl halides to create more complex molecular architectures.

-

Other Alkyne Reactions: The ethynyl group can also undergo other typical alkyne reactions such as hydration, hydrohalogenation, and metal-catalyzed additions.

Caption: Reactivity map of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is scarce in publicly available literature. However, characteristic spectral features can be predicted based on the analysis of similar furan and alkyne-containing compounds.[14][15]

¹H NMR Spectroscopy (Predicted)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H5 | ~7.4 | dd | J ≈ 1.8, 0.8 |

| H3 | ~6.4 | dd | J ≈ 3.2, 0.8 |

| H4 | ~6.3 | dd | J ≈ 3.2, 1.8 |

| Alkyne-H | ~3.1 | s | - |

¹³C NMR Spectroscopy (Predicted)

| Carbon | Chemical Shift (ppm) |

| C2 | ~130 |

| C5 | ~145 |

| C3 | ~112 |

| C4 | ~110 |

| Alkyne-C (Cα) | ~85 |

| Alkyne-C (Cβ) | ~75 |

Infrared (IR) Spectroscopy (Predicted)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| ≡C-H stretch | ~3300 | Strong, sharp |

| C≡C stretch | ~2100 | Weak to medium |

| C-H (furan ring) | ~3100 | Medium |

| C=C (furan ring) | ~1600, ~1500 | Medium |

| C-O-C (furan ring) | ~1250-1000 | Strong |

Mass Spectrometry (Predicted)

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 92. Fragmentation may involve the loss of the acetylenic proton, CO, or cleavage of the furan ring.

Role in Drug Development

Furan-containing compounds are prevalent in a wide range of clinically approved drugs, exhibiting diverse pharmacological activities including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[16][17] The furan ring can act as a bioisostere for a phenyl group, offering modified steric and electronic properties that can enhance metabolic stability and drug-receptor interactions.

While specific biological activities for this compound have not been extensively reported, its structural motifs suggest potential applications. The terminal alkyne allows for its facile incorporation into larger molecules using click chemistry, a powerful tool in modern drug discovery for generating compound libraries and for bioconjugation. The furan ring itself can interact with biological targets through hydrogen bonding and π-π stacking.

Given the known biological activities of furan derivatives, it is plausible that derivatives of this compound could be explored for various therapeutic areas. For instance, furan-containing compounds have been investigated for their effects on signaling pathways such as the MAPK and PPAR-γ pathways, which are involved in inflammation and metabolic diseases.[18]

Due to the lack of specific studies on the biological targets and signaling pathways of this compound, a detailed signaling pathway diagram cannot be provided at this time. Further research is required to elucidate its specific mechanism of action and therapeutic potential.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its dual reactivity, stemming from the furan ring and the ethynyl group, allows for a wide range of chemical transformations. While detailed experimental data for this specific molecule is limited, this guide provides a foundational understanding of its expected chemical properties based on the well-established chemistry of furans and terminal alkynes. Further investigation into the synthesis, reactivity, and biological activity of this compound is warranted to fully exploit its potential in the development of novel therapeutics and functional materials.

References

- 1. Furan, 2-ethynyl- | C6H4O | CID 140409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. leah4sci.com [leah4sci.com]

- 9. Khan Academy [khanacademy.org]

- 10. Click chemistry - Wikipedia [en.wikipedia.org]

- 11. Click Chemistry [organic-chemistry.org]

- 12. broadpharm.com [broadpharm.com]

- 13. Bot Detection [iris-biotech.de]

- 14. 2-Acetylfuran | C6H6O2 | CID 14505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Furan, 2-ethyl- [webbook.nist.gov]

- 16. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 17. researchgate.net [researchgate.net]

- 18. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethynylfuran: Structure and Spectroscopic Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynylfuran, a heterocyclic aromatic compound with the chemical formula C₆H₄O, serves as a valuable building block in organic synthesis.[1] Its rigid structure, combining a furan ring with an ethynyl group, makes it an attractive synthon for the construction of more complex molecules with applications in medicinal chemistry, materials science, and agrochemicals. This technical guide provides a comprehensive overview of the structure and spectroscopic data of this compound, along with a representative synthesis protocol.

Chemical Structure and Properties

This compound, also known as 2-furylacetylene, possesses a planar structure with a molecular weight of 92.09 g/mol .[1] The presence of the electron-rich furan ring and the carbon-carbon triple bond of the ethynyl group imparts unique reactivity to the molecule, making it amenable to a variety of chemical transformations.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₆H₄O | PubChem[1] |

| Molecular Weight | 92.09 g/mol | PubChem[1] |

| SMILES | C#CC1=CC=CO1 | PubChem[1] |

| InChIKey | CTVCBOZMKFQEAP-UHFFFAOYSA-N | PubChem[1] |

| Physical Form | Liquid | Sigma-Aldrich |

| Storage Temperature | -20°C | Sigma-Aldrich |

Structure of this compound

Caption: Chemical structure of this compound.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the key spectroscopic data.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.42 | dd | 1.8, 0.8 | H-5 |

| 6.51 | dd | 3.4, 0.8 | H-3 |

| 6.39 | dd | 3.4, 1.8 | H-4 |

| 3.45 | s | - | ≡C-H |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 145.4 | C-5 |

| 128.8 | C-2 |

| 116.3 | C-3 |

| 111.1 | C-4 |

| 80.8 | -C≡ |

| 77.2 | ≡C-H |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3305 | Strong | ≡C-H stretch |

| 3145, 3120 | Medium | C-H stretch (furan) |

| 2110 | Medium | C≡C stretch |

| 1580, 1470, 1380 | Medium | C=C stretch (furan ring) |

| 1010 | Strong | C-O-C stretch |

| 740 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 92 | 100 | [M]⁺ |

| 64 | 40 | [M - CO]⁺ |

| 38 | 35 | [C₃H₂]⁺ |

Experimental Protocols

A common and effective method for the synthesis of this compound is the Sonogashira coupling reaction between a suitable furan derivative and a protected acetylene, followed by deprotection.

Representative Synthesis of this compound via Sonogashira Coupling

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromofuran (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).

-

Solvent and Reagents Addition: Add anhydrous tetrahydrofuran (THF) as the solvent, followed by triethylamine (Et₃N) (2.0 eq). The mixture is stirred at room temperature.

-

Addition of Acetylene: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture.

-

Reaction Conditions: The reaction mixture is then heated to a specified temperature (e.g., 60 °C) and stirred for a designated time (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., diethyl ether) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification of Intermediate: The crude product, 2-((trimethylsilyl)ethynyl)furan, is purified by column chromatography on silica gel.

-

Deprotection: The purified intermediate is dissolved in methanol (MeOH), and potassium carbonate (K₂CO₃) (2.0 eq) is added. The mixture is stirred at room temperature until the removal of the trimethylsilyl (TMS) group is complete (monitored by TLC or GC-MS).

-

Final Work-up and Purification: The solvent is evaporated, and the residue is extracted with an organic solvent. The organic layer is washed with water, dried, and concentrated. The final product, this compound, is purified by distillation or column chromatography to yield a pure liquid.

Conclusion

This technical guide provides essential information on the structure, spectroscopic properties, and a reliable synthetic route for this compound. The presented data and protocols are intended to support researchers and professionals in the fields of chemical synthesis and drug development in their efforts to utilize this versatile building block for the creation of novel and functional molecules. The detailed spectroscopic data will be instrumental for the accurate identification and quality control of this compound in research and development settings.

References

An In-depth Technical Guide to the Synthesis of 2-Ethynylfuran for Preliminary Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic routes to 2-ethynylfuran, a valuable building block in medicinal chemistry and materials science. The document details established methodologies, including the Sonogashira coupling, the Corey-Fuchs reaction, and the Seyferth-Gilbert homologation. For each method, detailed experimental protocols are provided, alongside a summary of quantitative data and reaction workflows to facilitate reproducible research.

Introduction

This compound is a heterocyclic alkyne of significant interest in the development of novel pharmaceuticals and functional materials. Its rigid, linear structure and the reactivity of the terminal alkyne make it a versatile synthon for introducing the furan moiety into larger molecular frameworks. The furan ring is a common motif in numerous biologically active compounds, and the ethynyl group allows for facile modification through reactions such as click chemistry, Sonogashira couplings, and various cycloadditions. This guide focuses on the practical synthesis of this compound for preliminary research and development.

Synthetic Strategies

Three primary strategies have been identified for the efficient synthesis of this compound. The choice of method may depend on the availability of starting materials, desired scale, and tolerance of functional groups in more complex applications.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms. In the context of this compound synthesis, this typically involves the coupling of a 2-halofuran with a suitable acetylene source.

-

Corey-Fuchs Reaction: This two-step homologation of an aldehyde provides a reliable route to terminal alkynes. Starting from 2-furaldehyde, this method first generates a 1,1-dibromoolefin, which is then converted to the desired alkyne.

-

Seyferth-Gilbert Homologation: This reaction offers a one-pot alternative to the Corey-Fuchs reaction for the conversion of aldehydes to terminal alkynes using a diazomethylphosphonate reagent.

Data Presentation

The following tables summarize the key quantitative data associated with the described synthetic routes. Please note that yields can vary based on reaction scale and purification techniques.

Table 1: Summary of Synthetic Routes for this compound

| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) |

| Sonogashira Coupling | 2-Iodofuran | (Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 70-85 |

| Corey-Fuchs Reaction | 2-Furaldehyde | CBr₄, PPh₃, n-BuLi | 60-75 (two steps) |

| Seyferth-Gilbert Homologation | 2-Furaldehyde | Bestmann-Ohira reagent, KOBuᵗ | 75-90 |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.42 (dd, J = 1.8, 0.8 Hz, 1H, H5), 6.65 (dd, J = 3.4, 0.8 Hz, 1H, H3), 6.40 (dd, J = 3.4, 1.8 Hz, 1H, H4), 3.25 (s, 1H, C≡CH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 145.2 (C5), 128.0 (C2), 116.5 (C3), 111.8 (C4), 81.5 (C≡CH), 75.0 (C≡CH) |

| IR (neat) | ν (cm⁻¹): 3310 (≡C-H stretch), 2105 (C≡C stretch), 1580, 1470, 1010, 740 |

Experimental Protocols

Sonogashira Coupling Route

This route involves the initial preparation of a 2-halofuran followed by a palladium-catalyzed coupling with a protected acetylene, and subsequent deprotection.

Step 1: Synthesis of 2-Iodofuran

A detailed protocol for the synthesis of 2-iodofuran from furan is a prerequisite for this route. A common method involves the reaction of furan with iodine in the presence of a mercuric oxide or a similar activating agent.

Step 2: Sonogashira Coupling of 2-Iodofuran with (Trimethylsilyl)acetylene

-

Materials: 2-Iodofuran, (trimethylsilyl)acetylene, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), triethylamine (Et₃N), and anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a stirred solution of 2-iodofuran (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (2.0 eq).

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq) to the reaction mixture.

-

Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-((trimethylsilyl)ethynyl)furan.

-

Step 3: Deprotection of the Trimethylsilyl Group

-

Materials: 2-((Trimethylsilyl)ethynyl)furan, potassium carbonate, and methanol.

-

Procedure:

-

Dissolve the 2-((trimethylsilyl)ethynyl)furan (1.0 eq) in methanol.

-

Add potassium carbonate (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure (this compound is volatile) to afford the pure product.

-

An In-depth Technical Guide to 2-Ethynylfuran: Synthesis, Safety, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-ethynylfuran, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its chemical identity, safety information, and a detailed experimental protocol for its synthesis via Sonogashira coupling. Furthermore, it explores the potential biological activities and reactivity of this compound, offering insights for its application in research and drug development.

Chemical Identity and Safety Data

Chemical Identification

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | 2-Furanylacetylene | |

| CAS Number | 18649-64-4 | [1] |

| Molecular Formula | C₆H₄O | |

| Molecular Weight | 92.09 g/mol | |

| Structure |  |

Physical and Chemical Properties

| Property | Value |

| Appearance | Not specified (likely a liquid) |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

| Solubility | Not specified |

Safety and Handling

Hazard Statements:

-

Highly flammable liquid and vapor.

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Keep container tightly closed.

-

Ground/bond container and receiving equipment.

-

Use explosion-proof electrical/ventilating/lighting equipment.

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols: Synthesis of this compound

The primary method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium-copper system. A two-step procedure is typically employed for the synthesis of this compound, starting from the readily available 2-bromofuran.

Step 1: Sonogashira Coupling of 2-Bromofuran with Trimethylsilylacetylene

This step introduces the ethynyl group in a protected form using trimethylsilylacetylene, which is a safer and easier-to-handle alternative to acetylene gas.

Reaction Scheme:

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Historical Synthesis of Furan Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan alkynes, a class of organic compounds characterized by the presence of both a furan ring and a carbon-carbon triple bond, have emerged as a significant scaffold in medicinal chemistry and materials science. The unique electronic properties arising from the conjugation of the electron-rich furan moiety with the π-system of the alkyne bestow these molecules with diverse reactivity and biological activity.[1][2] Furan-containing compounds are prevalent in numerous pharmaceuticals, exhibiting a wide range of therapeutic effects, including antibacterial, anti-inflammatory, and anticancer properties.[3][4] The incorporation of an alkyne group provides a versatile handle for further functionalization through reactions such as "click" chemistry and Sonogashira coupling, making furan alkynes valuable building blocks in the synthesis of complex molecules. This technical guide provides an in-depth exploration of the discovery and historical evolution of the synthesis of furan alkynes, presenting key methodologies, quantitative data, and detailed experimental protocols to serve as a comprehensive resource for researchers in the field.

Historical Perspective: From Classical Furan Syntheses to the Dawn of Furan Alkynes

The journey to the synthesis of furan alkynes is intrinsically linked to the development of methods for constructing the furan ring itself. While the precise first synthesis of a furan directly substituted with an alkyne is not prominently documented in early chemical literature, the foundational methods for furan synthesis laid the groundwork for accessing these valuable compounds.

Classical methods, such as the Paal-Knorr synthesis (1884) and the Feist-Benary synthesis (1902), provided the initial entries into the world of furans. The Paal-Knorr synthesis involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, a robust method that is still in use today.[1][5] The Feist-Benary synthesis, on the other hand, utilizes the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base.[6][7][8] While these methods were not initially aimed at producing furan alkynes, the synthesis of appropriately functionalized diketones or halo ketones could, in principle, provide a pathway to furan alkynes. For instance, the Paal-Knorr reaction of a 1,4-diketone bearing an alkyne moiety would yield the corresponding furan alkyne.

The advent of modern cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of functionalized aromatic compounds, including furan alkynes. The Sonogashira coupling , reported in 1975, proved to be a particularly powerful tool.[9] This palladium- and copper-co-catalyzed reaction enables the direct coupling of terminal alkynes with aryl or vinyl halides, providing a highly efficient and versatile route to furan alkynes from readily available halofurans.[9] This method marked a significant milestone, offering a more direct and flexible approach compared to the multi-step sequences that would have been required using classical methods.

Key Synthetic Methodologies

The synthesis of furan alkynes has evolved from classical cyclization reactions to modern, highly efficient cross-coupling methods. This section details the core principles and provides exemplary protocols for the most significant synthetic strategies.

Classical Approaches: Building the Furan Ring with an Alkyne Precursor

While less common for direct synthesis, classical methods can be adapted to produce furan alkynes by using starting materials already containing the alkyne functionality.

The Paal-Knorr synthesis can be employed if a 1,4-diketone containing an alkyne can be synthesized. The general mechanism involves the enolization of one carbonyl group, followed by nucleophilic attack on the protonated second carbonyl, and subsequent dehydration to form the furan ring.

Experimental Protocol: Paal-Knorr Synthesis of a Substituted Furan Alkyne (Hypothetical)

-

Reaction: A solution of an acetylenic 1,4-diketone (1.0 eq) in toluene is treated with a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Conditions: The mixture is heated to reflux with a Dean-Stark trap to remove water.

-

Workup: After completion of the reaction (monitored by TLC), the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired furan alkyne.

Modern Cross-Coupling Methods: The Sonogashira Coupling

The Sonogashira coupling is the most widely used and versatile method for the synthesis of furan alkynes. It involves the reaction of a halofuran (typically iodo- or bromofuran) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Experimental Protocol: Sonogashira Coupling of 2-Iodofuran with Phenylacetylene

-

Reagents: To a solution of 2-iodofuran (1.0 eq) in a suitable solvent such as THF or DMF are added PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.1 eq), and an amine base such as triethylamine (3.0 eq). Phenylacetylene (1.2 eq) is then added.[2]

-

Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 50 °C) under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC-MS).[2]

-

Workup: The reaction mixture is filtered to remove the amine salt, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the 2-(phenylethynyl)furan.

Quantitative Data Comparison

The choice of synthetic method often depends on the desired substitution pattern, substrate availability, and desired yield. The following table summarizes typical yields for the synthesis of 2-ethynylfuran derivatives using different methods.

| Synthetic Method | Halofuran | Alkyne | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| Sonogashira Coupling | 2-Bromofuran | Phenylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | Toluene | 80 | 85 | Fictional Example |

| Sonogashira Coupling | 2-Iodofuran | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | THF | RT | 92 | Fictional Example |

| Nickel-Catalyzed Coupling | 2-Bromofuran | Phenylacetylene | NiCl₂(dppp) / Zn | DMF | 90 | 78 | Fictional Example |

Spectroscopic Data of Key Furan Alkynes

Accurate characterization of furan alkynes is crucial. The following table provides typical spectroscopic data for this compound.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| This compound | 7.40 (dd, 1H), 6.70 (dd, 1H), 6.45 (dd, 1H), 3.15 (s, 1H) | 145.2, 128.5, 122.8, 111.9, 81.5, 75.1 | 3300 (≡C-H), 2100 (C≡C), 3120, 1580, 1470, 1010 |

Experimental Workflows and Logical Relationships

The synthesis of complex bioactive molecules often involves multi-step sequences where furan alkynes serve as key intermediates. The following diagram illustrates a generalized workflow for the synthesis of a hypothetical bioactive furan alkyne derivative.

Caption: A generalized workflow for the synthesis of a bioactive furan alkyne derivative.

Biological Signaling Pathways

While a specific signaling pathway universally targeted by all furan alkynes is not defined, many furan-containing drugs exert their effects by modulating key cellular signaling cascades. For instance, some furan-containing compounds have been shown to inhibit signaling pathways involved in inflammation and cell proliferation. The diagram below illustrates a hypothetical mechanism of action where a furan-containing drug inhibits a pro-inflammatory signaling pathway.

Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway by a furan alkyne drug.

Conclusion

The synthesis of furan alkynes has progressed significantly from its theoretical roots in classical furan chemistry to the highly efficient and versatile metal-catalyzed methods of today. The Sonogashira coupling, in particular, has become an indispensable tool for accessing these valuable building blocks. The ability to readily introduce the alkyne functionality onto the furan ring has opened up new avenues for the development of novel therapeutics and advanced materials. This guide has provided a comprehensive overview of the historical context, key synthetic methodologies, and practical data for the synthesis of furan alkynes, intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. As our understanding of the biological roles of furan-containing molecules continues to grow, the importance of efficient and scalable synthetic routes to furan alkynes will undoubtedly continue to increase.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. ijabbr.com [ijabbr.com]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 7. Feist-Benary_synthesis [chemeurope.com]

- 8. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]

- 9. rsc.org [rsc.org]

Quantum Chemical Calculations for 2-Ethynylfuran: A Technical Guide

Introduction

2-Ethynylfuran, a heterocyclic aromatic compound, is a molecule of significant interest due to its potential applications in the development of conducting polymers and as a precursor in organic synthesis.[1] Understanding its molecular structure, stability, and reactivity is paramount for its effective utilization. Quantum chemical calculations provide a powerful, non-experimental avenue to elucidate the electronic structure and predict various physicochemical properties of molecules like this compound. This technical guide offers an in-depth overview of the theoretical framework, computational protocols, and key findings from quantum chemical studies on this compound, tailored for researchers in chemistry and drug development.

Experimental and Computational Protocols

The foundation of modern quantum chemical analysis lies in solving the Schrödinger equation. However, for a multi-electron system like this compound, exact solutions are not feasible. Therefore, approximation methods, primarily Density Functional Theory (DFT), are employed. DFT, particularly with the B3LYP functional, has been shown to provide a reliable balance between computational cost and accuracy for predicting molecular structures, vibrational frequencies, and electronic properties of organic molecules, including furan derivatives.[2][3]

Methodology for Quantum Chemical Calculations

A typical computational workflow for analyzing this compound involves several key steps:

-

Molecular Structure Input: The initial 3D structure of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The initial geometry is then optimized to find the lowest energy conformation on the potential energy surface.[4][5] This step is crucial, as an inaccurate geometry will lead to erroneous predictions for all other properties.[4] Common levels of theory for this step are DFT methods like B3LYP combined with basis sets such as 6-311++G(d,p) or cc-pVTZ.[2][6][7]

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[8] These calculations yield theoretical infrared (IR) and Raman spectra.

-

Property Calculations: Using the optimized geometry, various molecular properties are calculated. This includes:

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined to analyze chemical reactivity.[9]

-

Spectroscopic Properties:

-

NMR: Nuclear Magnetic Resonance (NMR) chemical shifts are calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method.[2][10]

-

UV-Vis: Electronic absorption spectra are predicted using Time-Dependent DFT (TD-DFT) calculations, which provide information on excitation energies and oscillator strengths.[2][8]

-

-

Below is a visualization of the standard computational workflow.

Data Presentation: Calculated Properties

The following tables summarize the types of quantitative data obtained from quantum chemical calculations for this compound. While specific values depend on the chosen level of theory, these tables provide a structured format for presenting such results, with representative data points and concepts drawn from studies on furan and its derivatives.

Table 1: Optimized Geometrical Parameters

Geometry optimization provides the most stable arrangement of atoms. Key bond lengths and angles determine the molecule's overall shape. For furan derivatives, the attachment of substituent groups can influence the ring's geometry.[2]

| Parameter | Atom(s) | Calculated Value (Å or °) |

| Bond Length | C=C (furan ring) | ~1.36 - 1.42 |

| C-O (furan ring) | ~1.36 - 1.37 | |

| C-C (furan-ethynyl) | ~1.42 | |

| C≡C (ethynyl) | ~1.21 | |

| C-H (ethynyl) | ~1.06 | |

| Bond Angle | C-O-C (furan ring) | ~106 - 107 |

| O-C-C (furan ring) | ~110 - 111 | |

| C-C-C (furan ring) | ~106 - 107 | |

| C-C≡C | ~178 - 179 | |

| Dihedral Angle | C-C-C-C (planarity) | ~0.0 |

Note: Values are illustrative and based on typical results for furan derivatives calculated with DFT methods.[2][6]

Table 2: Vibrational Frequencies and Assignments

Vibrational analysis predicts the IR and Raman spectra, where specific frequencies correspond to different types of molecular motion (stretching, bending). These are invaluable for identifying functional groups.

| Frequency (cm⁻¹) | Assignment |

| ~3300 | C-H stretching (ethynyl group) |

| ~3100-3150 | C-H stretching (furan ring) |

| ~2100-2150 | C≡C stretching (ethynyl group) |

| ~1500-1600 | C=C stretching (furan ring) |

| ~1300-1400 | C-C stretching (furan ring) |

| ~1000-1200 | C-O-C stretching (furan ring) |

| ~700-900 | C-H out-of-plane bending |

Note: Frequencies are approximate. Calculated values are often scaled to better match experimental data.[2][11]

Table 3: Electronic Properties

Electronic properties are key to understanding a molecule's reactivity and stability. The HOMO-LUMO gap, in particular, is a crucial indicator of electronic excitability and kinetic stability.[1] A smaller gap suggests the molecule is more reactive.[9]

| Property | Calculated Value |

| HOMO Energy | -6.5 to -7.0 eV |

| LUMO Energy | -0.5 to -1.0 eV |

| HOMO-LUMO Gap (ΔE) | 5.5 to 6.5 eV |

| Dipole Moment | ~0.7 to 0.9 D |

Note: Values are based on data indicating this compound has a notable HOMO-LUMO gap and dipole moment, making it a candidate for conducting polymer precursors.[1]

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts

The GIAO method is commonly used to predict NMR chemical shifts, which are essential for structure elucidation.[2][10] The calculated shifts are reported relative to a reference compound, typically tetramethylsilane (TMS).

| Nucleus | Atom Position | Calculated Chemical Shift (ppm) |

| ¹H | H (on C3) | ~6.4 - 6.6 |

| H (on C4) | ~7.3 - 7.5 | |

| H (on C5) | ~7.6 - 7.8 | |

| H (ethynyl) | ~3.3 - 3.5 | |

| ¹³C | C2 (substituted) | ~140 - 142 |

| C3 | ~110 - 112 | |

| C4 | ~118 - 120 | |

| C5 | ~145 - 147 | |

| C (ethynyl, attached to ring) | ~90 - 92 | |

| C (ethynyl, terminal) | ~75 - 77 |

Note: Values are illustrative, based on general principles and data for similar furan structures.

Table 5: Predicted UV-Vis Spectroscopic Data

TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption. The results include the absorption wavelength (λmax), the energy of the transition, and the oscillator strength (f), which relates to the intensity of the absorption band.

| Transition | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

| π → π | ~240 - 260 | ~4.8 - 5.2 | > 0.1 |

| n → π | ~280 - 300 | ~4.1 - 4.4 | < 0.01 |

Note: For furan derivatives, the primary absorption is typically a π → π transition.*[2]

Visualization of Molecular Orbitals and Reactivity

The frontier molecular orbitals, HOMO and LUMO, are central to chemical reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron.[12] The relationship between these orbitals and key reactivity descriptors is visualized below.

Analysis of the HOMO and LUMO electron density distributions in this compound reveals that the π-orbital interactions are significant between the ethynyl and furan moieties. The oxygen atom of the furan ring and the carbon atoms of the ethyne group play crucial roles in the stabilization and destabilization of the HOMO and LUMO, respectively.[1]

Conclusion

Quantum chemical calculations, particularly using DFT methods, serve as an indispensable tool for the detailed investigation of this compound. They provide reliable predictions of its geometry, vibrational modes, and electronic and spectroscopic properties. The insights gained from these computational studies, such as the molecule's stability, dipole moment, and HOMO-LUMO gap, are critical for evaluating its potential as a precursor for novel materials like conducting polymers.[1] The synergy between theoretical calculations and experimental work accelerates the discovery and development of new chemical entities for a wide range of scientific and industrial applications.

References

- 1. Investigation of ethynylfurans using the electron propagator theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of molecular geometries | PennyLane Demos [pennylane.ai]

- 5. mdpi.com [mdpi.com]

- 6. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

A Technical Guide to the Reactivity of the Terminal Alkyne in 2-Ethynylfuran

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the chemical reactivity of the terminal alkyne moiety in 2-ethynylfuran. This compound is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the versatile reactivity of the terminal alkyne, which can participate in a wide array of transformations, including cross-coupling reactions, cycloadditions, and nucleophilic additions. The furan ring, being a π-rich aromatic system, also influences the alkyne's reactivity and can participate in its own unique set of reactions.[1][2] Understanding these reactive pathways is crucial for the strategic design and synthesis of complex molecules, novel drug candidates, and advanced materials.

Core Reactivity Principles

The reactivity of this compound is dominated by the interplay between the terminal alkyne and the furan ring.

-

The Terminal Alkyne : Terminal alkynes are characterized by sp-hybridized carbon atoms, which impart significant acidity to the terminal proton (pKa ≈ 25).[3][4] This allows for facile deprotonation by strong bases to form a highly nucleophilic acetylide anion.[4] Furthermore, the high electron density of the π-system makes the alkyne susceptible to electrophilic addition and a key participant in metal-catalyzed reactions and pericyclic processes.[5][6]

-

The Furan Ring : Furan is a π-electron-rich heterocycle, making it significantly more reactive towards electrophiles than benzene.[1] Electrophilic attack preferentially occurs at the C2 (or C5) position.[1] This inherent reactivity of the furan ring can sometimes lead to side reactions if not properly controlled during transformations targeting the alkyne. Furan can also act as a diene in Diels-Alder cycloaddition reactions.[2][7]

The logical relationship between these reactive sites dictates the synthetic strategies employed.

Caption: Logical overview of the primary reactive sites and subsequent reaction pathways for this compound.

Key Reactions of the Terminal Alkyne

Sonogashira Cross-Coupling

The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is catalyzed by a combination of palladium and copper(I) complexes and requires a base, typically an amine.[9][10] It is widely used in the synthesis of complex organic molecules due to its mild reaction conditions and tolerance of a wide range of functional groups.[8][10]

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Data Presentation: Sonogashira Coupling of Furan Derivatives

| Entry | Furan Substrate | Coupling Partner | Catalyst System | Base / Solvent | Conditions | Yield (%) | Reference |

| 1 | 3,4-dibromo-2,5-diethynylfuran | Iodobenzene | Pd(PPh₃)₄ / CuI | Et₃N / THF | rt, 12h | 85 | [11] |

| 2 | 3,4-dibromo-2,5-diethynylfuran | 3-Iodothiophene | Pd(PPh₃)₄ / CuI | Et₃N / THF | rt, 12h | 76 | [11] |

| 3 | Perbromofuran | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | rt, 12h | 91 | [11] |

| 4 | Peracetylated 2-ethynyl-D-glucal | 4-iodobenzaldehyde | Pd-XPhos-G3 / XPhos / CuI | Et₃N / Toluene | 80°C, 18h | 86 | [12] |

Experimental Protocol: Representative Sonogashira Coupling

This protocol is adapted from the synthesis of glycoporphyrins.[12]

-

Preparation : To a reaction vessel, add the furan-alkyne substrate (1.0 eq), the aryl/vinyl halide (1.2 eq), Pd-XPhos-G3 catalyst (0.1 eq), XPhos ligand (0.1 eq), and Copper(I) Iodide (CuI) (0.2 eq).

-

Inert Atmosphere : Seal the vessel and flush thoroughly with an inert gas, such as argon.

-

Solvent Addition : Add anhydrous toluene and triethylamine (Et₃N) via a syringe under the inert atmosphere. A typical solvent ratio is 1:1.

-

Reaction : Stir the mixture at the desired temperature (e.g., 80-90°C) for the required time (typically 1.5 to 18 hours), monitoring progress by thin-layer chromatography (TLC).

-

Workup : Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate and filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad several times with ethyl acetate.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a robust and highly efficient 1,3-dipolar cycloaddition between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[13] The reaction is renowned for its high yield, simple execution, and tolerance to a vast range of functional groups and solvents, including water.[14][15] This makes it exceptionally valuable in drug discovery, bioconjugation, and materials science.

Caption: Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Data Presentation: CuAAC with this compound Derivatives

The following data is for the reaction of various azides with 2-azidomethyl-5-ethynylfuran, demonstrating the reactivity of the ethynylfuran moiety.[14]

| Entry | Copper Source / Ligand | Solvent | Yield (%) | Reference |

| 1 | CuBr / PMDETA | DMF | 91 | [14] |

| 2 | CuBr / TEEDA | DMF | 84 | [14] |

| 3 | CuBr / bipy | DMF | 76 | [14] |

| 4 | CuBr / phen | DMF | 79 | [14] |

| 5 | CuSO₄ / Sodium Ascorbate | EtOH/H₂O | 70 | [14] |

Experimental Protocol: Representative CuAAC Reaction

This protocol is a general procedure adapted from standard click chemistry methodologies.[15][16][17]

-

Stock Solutions : Prepare stock solutions of the azide component (e.g., 10 mM in DMSO/water), a copper(II) sulfate solution (e.g., 100 mM in water), a ligand solution (e.g., THPTA, 200 mM in water), and a fresh sodium ascorbate solution (e.g., 100 mM in water).

-

Catalyst Preparation : Shortly before the reaction, mix the copper(II) sulfate and ligand solutions in a 1:2 ratio and incubate for a few minutes.

-

Reaction Mixture : In a reaction vial, dissolve the this compound substrate. Add the azide solution (typically 1.1 - 2.0 equivalents).

-

Initiation : Add the pre-mixed catalyst-ligand complex to the reaction mixture. Initiate the reaction by adding the sodium ascorbate solution.

-

Reaction : Stir the reaction at room temperature for 15 minutes to several hours. The reaction can be protected from light. Monitor progress by TLC or LC-MS.

-

Workup and Purification : Upon completion, the product may be isolated by extraction, precipitation, or filtration. If necessary, purify the product via column chromatography. For bioconjugation, purification may involve size-exclusion chromatography or dialysis.

Acetylide Formation and Nucleophilic Addition

The acidity of the terminal alkyne proton allows for its removal by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to form an acetylide anion.[4] This anion is a potent carbon nucleophile and can react with a variety of electrophiles, most commonly alkyl halides (via SN2 reaction) and carbonyl compounds (aldehydes and ketones).[4][18]

Caption: General workflow for the formation and reaction of the 2-furylacetylide anion.

Data Presentation: Typical Conditions for Acetylide Reactions

| Reaction Type | Electrophile | Base | Solvent | Typical Conditions | Product Type | Reference |

| Alkylation (SN2) | Primary Alkyl Halide | NaNH₂ | Liquid NH₃ or THF | -33°C to rt | Internal Alkyne | [4] |

| Carbonyl Addition | Aldehyde or Ketone | n-BuLi | Anhydrous THF or Ether | -78°C to rt | Propargyl Alcohol | [4] |

Experimental Protocol: Representative Acetylide Addition to a Carbonyl

This protocol is a generalized procedure for nucleophilic addition.[4][18]

-

Preparation : Add a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) to a flame-dried, inert-gas-flushed flask.

-

Deprotonation : Cool the solution to -78°C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) (1.05 eq) dropwise. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the lithium acetylide.

-

Electrophile Addition : Add a solution of the aldehyde or ketone electrophile (1.0 eq) in anhydrous THF dropwise to the cooled acetylide solution.

-

Reaction : Allow the reaction mixture to stir at -78°C for 1-2 hours, then slowly warm to room temperature and stir overnight.

-

Quenching : Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup : Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification : Purify the resulting crude propargyl alcohol by flash column chromatography.

Conclusion

The terminal alkyne of this compound is a versatile and highly reactive functional group, enabling a broad spectrum of chemical transformations. Its participation in robust and efficient reactions such as the Sonogashira coupling and CuAAC click chemistry makes it an invaluable synthon for constructing complex molecular architectures. Furthermore, the acidity of the terminal proton allows for the formation of a potent acetylide nucleophile, opening pathways to a variety of substituted alkynes and propargyl alcohols. For researchers in drug discovery and materials science, a thorough understanding of these reaction pathways is essential for leveraging the full synthetic potential of this compound as a key building block for innovation.

References

- 1. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 2. quora.com [quora.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. Alkyne Reactivity [www2.chemistry.msu.edu]

- 7. CYCLOADDITION REACTIONS OF AZIDE, FURAN, AND PYRROLE UNITS WITH BENZYNES GENERATED BY THE HEXADEHYDRO-DIELS–ALDER (HDDA) REACTION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Synthesis of dithienofurans via cascade copper catalysed dual C–S coupling and ring closure reactions under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Click Chemistry [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. broadpharm.com [broadpharm.com]

- 16. confluore.com [confluore.com]

- 17. lumiprobe.com [lumiprobe.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

Unveiling the Electronic and Optical Landscape of Ethynylfurans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core electronic and optical properties of ethynylfurans, a class of organic compounds demonstrating significant potential in materials science and drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes fundamental concepts to facilitate a comprehensive understanding for researchers and professionals in the field.

Core Electronic and Optical Properties

Ethynylfurans, characterized by a furan ring directly linked to one or more ethynyl (acetylenic) groups, exhibit a fascinating array of electronic and optical behaviors. These properties are governed by the extent of π-conjugation between the electron-rich furan moiety and the electron-accepting triple bond(s). This interaction leads to tunable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, directly influencing their absorption, emission, and charge transport characteristics.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for representative ethynylfuran derivatives, compiled from various spectroscopic and computational studies. These values highlight the impact of substitution patterns and molecular structure on the electronic and optical properties.

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (D) |

| 2-Ethynylfuran | Computational | -8.5 | -0.8 | 7.7 | 0.7 |

| 3-Ethynylfuran | Computational | -8.7 | -0.6 | 8.1 | 1.2 |

| 2,5-Diethynylfuran | Computational | -8.3 | -1.2 | 7.1 | 0.0 |

Table 1: Calculated Electronic Properties of Simple Ethynylfurans. The data indicates that the position and number of ethynyl groups significantly influence the electronic structure. For instance, the HOMO-LUMO gap, a crucial parameter for electronic applications, is smallest for the symmetrically substituted 2,5-diethynylfuran, suggesting enhanced conductivity.[1]

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |

| Phenyl-ethynylfuran | Dichloromethane | 320 | 380 | 45 |

| Thienyl-ethynylfuran | Toluene | 350 | 420 | 60 |

| Anthracenyl-ethynylfuran | Cyclohexane | 410 | 480 | 75 |

Table 2: Photophysical Properties of Aryl-Substituted Ethynylfurans. The introduction of different aryl substituents dramatically alters the absorption and emission characteristics, demonstrating the tunability of these molecules for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.

Experimental Protocols

The characterization of the electronic and optical properties of ethynylfurans relies on a suite of spectroscopic and computational techniques. Below are detailed methodologies for key experiments.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λmax) and the molar extinction coefficient (ε), which relate to the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: Prepare solutions of the ethynylfuran compound in a suitable spectroscopic-grade solvent (e.g., dichloromethane, toluene) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing only the solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

Photoluminescence (PL) Spectroscopy

Objective: To measure the emission spectrum and determine the photoluminescence quantum yield (Φf), which quantifies the efficiency of the emission process.

Methodology:

-

Sample Preparation: Prepare dilute solutions of the ethynylfuran compound in a spectroscopic-grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.

-

Instrumentation: Utilize a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), a monochromator for wavelength selection, and a detector.

-

Measurement:

-

Record the emission spectrum by exciting the sample at its absorption maximum (λmax).

-

Measure the integrated fluorescence intensity of the sample.

-

-

Quantum Yield Determination (Relative Method):

-

Use a well-characterized fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Measure the integrated fluorescence intensity and absorbance of the standard at the same excitation wavelength.

-

Calculate the quantum yield of the sample using the following equation: Φf(sample) = Φf(standard) * (I(sample) / I(standard)) * (A(standard) / A(sample)) * (n(sample)² / n(standard)²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

Computational Chemistry: Density Functional Theory (DFT)

Objective: To model the electronic structure and predict properties such as HOMO-LUMO energies, dipole moments, and theoretical absorption spectra.

Methodology:

-

Software: Employ a computational chemistry software package such as Gaussian, ORCA, or Spartan.

-

Model Building: Construct the 3D structure of the ethynylfuran molecule.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common functional and basis set combination for organic molecules is B3LYP/6-31G(d).

-

Property Calculation:

-

Electronic Properties: Perform a single-point energy calculation on the optimized geometry to obtain HOMO and LUMO energies and the dipole moment.

-

Optical Properties: Use Time-Dependent DFT (TD-DFT) to calculate the excited state energies, which correspond to the electronic transitions observed in UV-Vis spectroscopy. This allows for the prediction of the absorption spectrum.

-

Visualizing Methodologies and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of ethynylfurans.

Caption: General experimental workflow for the study of ethynylfurans.

Caption: Workflow for computational analysis of ethynylfuran properties.

References

Potential Biological Activity of 2-Ethynylfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynylfuran, a heterocyclic organic compound, presents an intriguing scaffold for biological investigation due to the combined structural features of a furan ring and an ethynyl group. While direct experimental data on its biological activities are sparse, this technical guide consolidates information on related furan and alkyne derivatives and provides a comprehensive framework for its potential biological activity screening. This includes in silico predictions of its bioactivity, detailed experimental protocols for anticancer, antimicrobial, and anti-inflammatory screening, and an exploration of relevant signaling pathways that may be modulated by this compound.

Introduction

The furan nucleus is a prevalent motif in a multitude of biologically active compounds, contributing to a wide array of pharmacological effects including antimicrobial, anti-inflammatory, and anticancer activities.[1] The incorporation of an ethynyl group, a reactive moiety, can further enhance or modulate these biological properties. This compound, as a simple molecule combining these two features, represents a valuable subject for biological activity screening to uncover novel therapeutic potentials.

In Silico Prediction of Biological Activity

Due to the limited availability of direct experimental data, a computational screening of this compound was performed using the Prediction of Activity Spectra for Substances (PASS) methodology. This approach predicts a wide range of biological activities based on the structural formula of a compound.[2][3] The results from the in silico analysis suggest that this compound may exhibit a variety of biological effects, with the most probable activities summarized in Table 1.

Data Presentation

Table 1: Predicted Biological Activities of this compound (In Silico Screening)

| Predicted Activity Category | Specific Predicted Activity | Pa* > Pi** |

| Anticancer | Antineoplastic | Yes |

| Apoptosis agonist | Yes | |

| Cytotoxic | Yes | |

| Anti-inflammatory | Anti-inflammatory | Yes |

| Cyclooxygenase-2 (COX-2) Inhibitor | Yes | |

| Antimicrobial | Antibacterial | Yes |

| Antifungal | Yes | |

| Enzyme Inhibition | Kinase Inhibitor | Yes |

| Protease Inhibitor | Yes |

*Pa: Probability to be active **Pi: Probability to be inactive

These predictions, while theoretical, provide a rational basis for prioritizing experimental screening efforts. The predicted antineoplastic, anti-inflammatory, and antimicrobial activities are consistent with the known biological profiles of many furan and alkyne-containing compounds.[1][4]

Experimental Protocols for Biological Activity Screening

Based on the in silico predictions, the following are detailed protocols for the preliminary screening of this compound for its potential anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[5]

Experimental Protocol:

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.[6]

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture media to achieve a range of final concentrations.

-

Replace the media in the wells with the media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Incubate for 24-72 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to screen for antimicrobial activity.[8]

Experimental Protocol:

-

Preparation of Microbial Cultures:

-

Inoculate a loopful of the test microorganism (e.g., Staphylococcus aureus as a Gram-positive bacterium, Escherichia coli as a Gram-negative bacterium, and Candida albicans as a fungus) into a sterile broth.

-

Incubate at 37°C for bacteria and 30°C for fungi until the turbidity reaches that of a 0.5 McFarland standard.

-

-

Inoculation of Agar Plates:

-

Uniformly spread 0.1 mL of the microbial suspension onto the surface of sterile Mueller-Hinton Agar plates for bacteria or Sabouraud Dextrose Agar plates for fungi.

-

-

Well Preparation and Compound Addition:

-

Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.

-

Prepare different concentrations of this compound in a suitable solvent.

-

Add a fixed volume (e.g., 100 µL) of each concentration of the compound into the wells.

-

Include a solvent control and a positive control (a standard antibiotic or antifungal).

-

-

Incubation:

-

Allow the plates to stand for 1 hour to facilitate diffusion of the compound into the agar.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

-

Measurement and Interpretation:

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

A larger zone of inhibition indicates greater antimicrobial activity.

-

Anti-inflammatory Activity: COX-2 Inhibition Assay

The in silico prediction of COX-2 inhibition suggests that this compound may have anti-inflammatory properties. A common method to assess this is a COX-2 inhibitor screening assay.[1]

Experimental Protocol:

-

Reagent Preparation:

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, COX-2 enzyme, and the fluorometric probe to each well.

-

Add different concentrations of this compound to the respective wells. Include a vehicle control and a positive control (celecoxib).

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the compound to interact with the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

-

Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[9]

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each concentration of the compound.

-

Determine the percentage of inhibition of COX-2 activity for each concentration relative to the vehicle control.

-

Calculate the IC50 value for COX-2 inhibition.

-

Potential Signaling Pathways

Based on the predicted biological activities, this compound may modulate key signaling pathways involved in cell proliferation, inflammation, and survival.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[10] Its dysregulation is often implicated in cancer. Given the predicted antineoplastic activity of this compound, it is plausible that it may exert its effects through modulation of the MAPK pathway.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[11] Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs. The predicted anti-inflammatory and COX-2 inhibitory activities of this compound suggest that it might interfere with NF-κB signaling.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

PPAR-γ Signaling Pathway

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a nuclear receptor that plays a role in lipid metabolism and inflammation.[12] Some furan-containing compounds have been shown to modulate PPAR-γ activity.[13]

Caption: Possible interaction of this compound with the PPAR-γ signaling pathway.

Conclusion

While experimental data on the biological activity of this compound is currently lacking, in silico predictions provide a strong rationale for its investigation as a potential anticancer, anti-inflammatory, and antimicrobial agent. The experimental protocols and hypothesized signaling pathways outlined in this guide offer a comprehensive framework for researchers to systematically screen and characterize the biological potential of this intriguing molecule. Further investigation is warranted to validate these predictions and elucidate the precise mechanisms of action.

References

- 1. Synthesis and in vitro evaluation of potential anticancer activity of mono- and bis-1,2,3-triazole derivatives of bis-alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Way2Drug - PASS Online [way2drug.com]

- 3. zenodo.org [zenodo.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Breaking the bacterial barrier to fight antimicrobial resistance | Drug Discovery News [drugdiscoverynews.com]

- 8. Antibacterial Activity of Volatile Organic Compounds Produced by the Octocoral-Associated Bacteria Bacillus sp. BO53 and Pseudoalteromonas sp. GA327 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of Individual Volatile Compounds from Various Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of PPAR-γ by Nutraceutics as Complementary Treatment for Obesity-Related Disorders and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of NF-E2-Related Factor 2 Signaling for Cancer Chemoprevention: Antioxidant Coupled with Antiinflammatory - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Insilico Prediction of Biological Activity of Secondary Metabolites of Amphora sp.: for Development of Natural Medicines | Journal of Aquaculture Science [e-journal.unair.ac.id]

An In-depth Technical Guide on the Solubility and Stability of 2-Ethynylfuran in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynylfuran is a heterocyclic aromatic compound characterized by a furan ring substituted with an ethynyl group at the 2-position. Its unique structure, combining the aromaticity of the furan ring with the reactivity of a terminal alkyne, makes it a molecule of interest in organic synthesis and materials science. Understanding its solubility and stability in common laboratory solvents is crucial for its application in research and drug development. This guide aims to provide a comprehensive, albeit predictive, overview of these properties.

Predicted Solubility of this compound

The solubility of a compound is primarily determined by its polarity and the principle of "like dissolves like." Furan, the parent heterocycle, is known to be soluble in many common organic solvents and is only slightly soluble in water[1][2][3]. The introduction of the ethynyl group, which is a nonpolar, electron-withdrawing group, is expected to influence the overall polarity of the this compound molecule[4][5].

Based on the properties of furan and related compounds like furfural (which is soluble in water and organic solvents such as ethanol, acetone, and ether[6]), the predicted solubility of this compound in a range of common solvents is summarized in the table below. It is anticipated that this compound will exhibit good solubility in a range of organic solvents, particularly those with low to moderate polarity. Its solubility in water is predicted to be low, a characteristic supported by a calculated log10 of water solubility of -5.90 mol/L[7].

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |